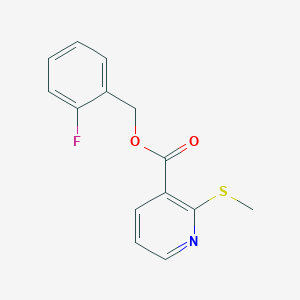

(2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

Description

2-Fluorobenzyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a fluorobenzyl group and a methylthio group attached to the nicotinate moiety

Properties

Molecular Formula |

C14H12FNO2S |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

(2-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H12FNO2S/c1-19-13-11(6-4-8-16-13)14(17)18-9-10-5-2-3-7-12(10)15/h2-8H,9H2,1H3 |

InChI Key |

CLZJQMSCQBMIFA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzyl 2-(methylthio)nicotinate typically involves the esterification of 2-(methylthio)nicotinic acid with 2-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of 2-Fluorobenzyl 2-(methylthio)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

2-Fluorobenzyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluorobenzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the methylthio group may participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Fluorobenzyl nicotinate: Lacks the methylthio group, which may result in different reactivity and biological activity.

2-(Methylthio)nicotinate:

2-Fluorobenzyl 2-(methylthio)benzoate: Similar structure but with a benzoate moiety instead of nicotinate, leading to different chemical and biological properties.

Uniqueness: 2-Fluorobenzyl 2-(methylthio)nicotinate is unique due to the combined presence of both the fluorobenzyl and methylthio groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

(2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : (2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

- CAS Number : [insert CAS number if available]

- Molecular Formula : C13H12FNO2S

- Molecular Weight : 253.30 g/mol

Pharmacological Effects

Research indicates that (2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.

- Anticancer Potential : In vitro studies have shown that the compound may inhibit the proliferation of certain cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies have indicated that this compound can reduce inflammatory markers in cellular models, suggesting a potential role in treating inflammatory diseases.

The biological activity of (2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.

- Receptor Modulation : It is hypothesized that the compound interacts with certain receptors, influencing cellular signaling pathways that regulate growth and inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate against a panel of bacterial pathogens. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Case Study 2: Anticancer Activity

In a laboratory setting, (2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate was tested on human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 30 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through caspase activation.

Research Findings and Discussion

The current body of research suggests that (2-Fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate possesses significant biological activity across various domains. Its antimicrobial properties could address the urgent need for new antibiotics, while its anticancer effects warrant further investigation into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.